molecular formula C19H18ClN3O3S B2929298 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 921513-25-9

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2929298
CAS No.: 921513-25-9
M. Wt: 403.88
InChI Key: RHUXDTAWTLAWIU-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a pyridazinone-sulfonamide hybrid compound characterized by a central pyridazinone ring substituted with a 4-chlorophenyl group at the 3-position. This structural framework is common in compounds investigated for antiviral, anti-inflammatory, or enzyme inhibitory activities .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-14-3-2-4-17(13-14)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXDTAWTLAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C22H20ClN3O4S
  • Molecular Weight : 457.9 g/mol
  • CAS Number : 1219584-39-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The structural components allow it to modulate these targets effectively, impacting signal transduction and metabolic processes.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, the compound's mechanism is hypothesized to involve the increase of intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication, particularly for Hepatitis B virus (HBV) .

Antimicrobial Activity

Research has also suggested that similar sulfonamide compounds possess antimicrobial properties. They are believed to disrupt bacterial folic acid synthesis, thereby inhibiting bacterial growth and proliferation.

Study 1: Antiviral Efficacy Against HBV

A study focusing on a related compound demonstrated significant antiviral effects against HBV. The compound was tested in vitro and showed an IC50 value indicating effective inhibition of HBV replication through mechanisms involving A3G . The results highlighted the potential for developing new antiviral agents based on this class of compounds.

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the SAR of sulfonamide derivatives revealed that modifications in the structure could enhance biological activity. This study systematically altered various functional groups and assessed their impact on potency against viral targets, providing insights into optimizing drug design .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 (µM)Mechanism of Action
AntiviralThis compound5.2Inhibition of HBV replication via A3G modulation
AntimicrobialSulfonamide Derivative10.0Inhibition of folic acid synthesis in bacteria

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone-Sulfonamide Derivatives

Compound Name / ID Core Structure Substituents Molecular Weight Key Functional Groups Synthetic Yield Reference
Target Compound Pyridazinone + ethyl linker + sulfonamide 4-Chlorophenyl (pyridazinone), 3-methylbenzenesulfonamide Not reported C=O (pyridazinone), SO₂NH (sulfonamide) Not reported N/A
6f Pyridazinone + propanamide linker + sulfonamide 4-Chlorophenylpiperazine (pyridazinone), antipyrine moiety Not reported C=O (pyridazinone, antipyrine), SO₂NH 51%
6g Pyridazinone + propanamide linker + sulfonamide 4-Fluorophenylpiperazine (pyridazinone), antipyrine moiety Not reported C=O (pyridazinone, antipyrine), SO₂NH 42%
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-4-methylbenzenesulfonamide Pyridazinone + ethyl linker + sulfonamide 4-Methoxyphenyl (pyridazinone), 4-methylbenzenesulfonamide 399.5 OCH₃ (methoxy), SO₂NH Not reported
N-(2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Pyridazinone + ethyl linker + sulfonamide Pyridin-4-yl (pyridazinone), CF₃O (sulfonamide) 463.41 CF₃O (electron-withdrawing), SO₂NH Not reported

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl group (electron-withdrawing) may increase metabolic stability compared to the 4-methoxyphenyl analogue (electron-donating) .
  • Linker and Sulfonamide Variations :

    • Compounds with propanamide linkers (e.g., 6f, 6g ) exhibit extended molecular frameworks, which may improve target binding but reduce solubility compared to the shorter ethyl linker in the target compound.
    • Piperazine-substituted derivatives (e.g., 6f, 6g) show moderate synthetic yields (42–51%), suggesting steric or electronic challenges during synthesis .

Limitations in Available Data

  • Melting points, solubility, and biological activity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

Q & A

Q. Example Table: Synthesis Optimization Parameters (Analogous Compounds)

ParameterCondition 1 (Ethanol)Condition 2 (DMF)
Yield (%)65–8075–85 (estimated)
Reaction Time (h)6–84–6
Purity (HPLC)≥98%≥95%
Data extrapolated from sulfonamide synthesis protocols

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Question
Methodological Answer:
Characterization requires multi-technique validation:

  • IR Spectroscopy: Confirms functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, pyridazinone C=O at 1650–1700 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Elemental Analysis: Validates empirical formula (e.g., C₂₀H₁₉ClN₃O₃S requires C 56.67%, H 4.52%) .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

How can computational modeling predict the bioactivity of this compound against target enzymes?

Basic Question
Methodological Answer:
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Key steps:

Target Selection: Align with structural analogs (e.g., sulfonamide-based COX-2 inhibitors) .

Ligand Preparation: Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .

Binding Site Analysis: Identify hydrophobic pockets accommodating the 4-chlorophenyl group.

Validation: Compare predicted IC₅₀ values with experimental assays .

How should researchers resolve contradictions in bioactivity data across different assays?

Advanced Question
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Strategies include:

  • Cross-Validation: Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) .
  • Dose-Response Curves: Ensure linearity across concentrations (e.g., 0.1–100 μM).
  • Control Normalization: Use reference inhibitors (e.g., celecoxib for COX-2 assays) .

Q. Example Table: Assay Discrepancy Analysis

Assay TypeObserved IC₅₀ (μM)Potential Confounders
Enzyme Inhibition0.5Buffer pH, ionic strength
Cell-Based (HeLa)5.2Membrane permeability, efflux pumps
Adapted from receptor-response model studies

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Question
Methodological Answer:
SAR studies require systematic structural modifications:

  • Core Modifications: Replace pyridazinone with pyridine or triazine to assess ring flexibility.
  • Substituent Variations: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-chlorophenyl position .
  • Side Chain Optimization: Vary the ethyl linker length (e.g., propyl for enhanced hydrophobicity).

Q. Example Table: SAR Data for Analogous Compounds

Derivative StructureBioactivity (IC₅₀, μM)LogP
4-Cl → 4-NO₂0.3 (COX-2)2.8
Ethyl → Propyl linker1.2 (COX-2)3.5
Data inspired by benzothiazole-sulfonamide analogs

What strategies ensure compound stability under physiological conditions?

Advanced Question
Methodological Answer:
Stability studies involve:

  • pH-Variation Tests: Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Analysis: TGA/DSC identifies decomposition points (e.g., >200°C for sulfonamides) .
  • Light Exposure: UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

How to address discrepancies in molecular docking predictions vs. experimental binding data?

Advanced Question
Methodological Answer:
Discrepancies arise from force field limitations or solvation effects. Mitigation steps:

Ensemble Docking: Use multiple receptor conformations from MD simulations .

Solvent Accessibility: Include explicit water molecules in docking grids.

Binding Free Energy Calculations: Apply MM-PBSA/GBSA to refine affinity predictions .

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